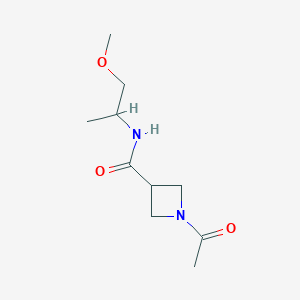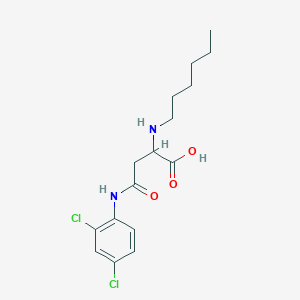
4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains elements of dichlorophenyl, hexylamino, and oxobutanoic acid groups .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex, given the presence of multiple functional groups. It would likely have regions of polarity due to the presence of the amino and carboxylic acid groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Analysis
Research has focused on the spectroscopic, structural, and theoretical analysis of derivatives similar to 4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid. Studies using molecular docking, vibrational spectroscopy, and Density Functional Theory (DFT) calculations have provided insights into the stability, reactivity, and non-linear optical properties of these compounds. Notably, derivatives have shown potential in inhibiting Placenta Growth Factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Vibrational Spectroscopy and Supramolecular Studies
Further research on chloramphenicol derivatives, closely related in structure to 4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, has employed vibrational spectroscopy and single-crystal X-ray diffraction. These studies have highlighted significant interactions involving hydrogen bonds, which are crucial for understanding the material's crystal structure and properties (Fernandes et al., 2017).
Nonlinear Optical Materials
Another strand of research has investigated the optical and electronic properties of related compounds, including their potential as nonlinear optical materials. Through comprehensive vibrational spectroscopy and molecular structure analysis, these studies aim to evaluate the compounds' suitability for various optical applications (Raju et al., 2015).
Liquid Crystalline Properties
Research into the liquid crystalline properties of specific derivatives has revealed the potential of these materials for creating new macromolecules with side-chain liquid crystals. This line of inquiry focuses on the synthesis, characterization, and application of liquid crystalline monomers derived from 4-oxobutanoic acid derivatives (López-Velázquez et al., 2012).
ELISA Development for Insecticide Analysis
In the field of analytical chemistry, derivatives have been synthesized for the development of competitive indirect enzyme-linked immunosorbent assays (ELISAs). These assays aim to determine residues of specific insecticides in agricultural samples, demonstrating the chemical's utility in enhancing food safety monitoring (Zhang et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,4-dichloroanilino)-2-(hexylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-2-3-4-5-8-19-14(16(22)23)10-15(21)20-13-7-6-11(17)9-12(13)18/h6-7,9,14,19H,2-5,8,10H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDDDWBTTWQOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

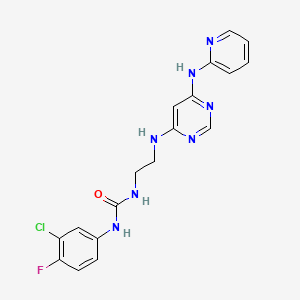
![2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2920021.png)
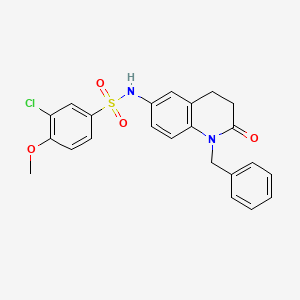
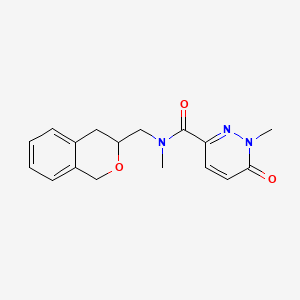

![8-[(2-Furylmethyl)thio]-5-nitroquinoline](/img/structure/B2920028.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)


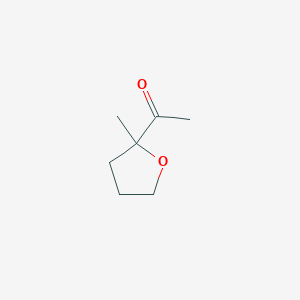
![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)
![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2920039.png)
